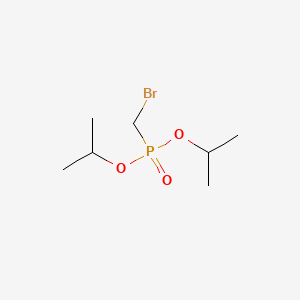

Diisopropyl bromomethylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[bromomethyl(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BrO3P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNONGIUWXHOEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(CBr)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402436 | |

| Record name | Diisopropyl bromomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98432-80-5 | |

| Record name | Diisopropyl bromomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-(bromomethyl)-, bis(1-methylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diisopropyl Bromomethylphosphonate

This guide provides a comprehensive overview of the synthesis of diisopropyl bromomethylphosphonate, a valuable reagent in organic chemistry.[1][2] It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a focus on scientific integrity.

Introduction: The Significance of this compound

This compound is an important organophosphorus compound utilized as a versatile intermediate in various chemical syntheses.[1][2] Its structure, featuring a reactive bromomethyl group attached to a phosphonate moiety, makes it a key building block for the introduction of the phosphonomethyl group into organic molecules. This functionality is particularly relevant in medicinal chemistry for the development of phosphonate analogues of biologically important phosphates.[3][4] These analogues often exhibit enhanced stability towards hydrolysis and can act as enzyme inhibitors, antiviral agents, or PROTAC linkers.[4][5][6]

Core Synthesis: The Michaelis-Arbuzov Reaction

The primary and most established method for synthesizing this compound is the Michaelis-Arbuzov reaction.[7][8][9] This reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry for forming a carbon-phosphorus bond.[7][10]

Reaction Principle and Mechanism

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[8][11] In the case of this compound synthesis, triisopropyl phosphite reacts with dibromomethane.[12][13]

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The reaction is initiated by the SN2 attack of the nucleophilic phosphorus atom of the triisopropyl phosphite on the electrophilic carbon of dibromomethane.[7][8] This step forms a quaternary phosphonium salt intermediate.[9][10]

-

Dealkylation: The displaced bromide anion then acts as a nucleophile, attacking one of the isopropyl groups on the phosphonium intermediate in a second SN2 reaction.[7][9] This results in the formation of the final product, this compound, and isopropyl bromide as a byproduct.[14]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) | Quantity (mL) |

| Triisopropyl phosphite | 208.25 | 1.0 | 208.25 | ~226 |

| Dibromomethane | 173.83 | 1.0 | 173.83 | ~69.8 |

Equipment

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

-

Vacuum pump

Procedure

-

Reaction Setup: Assemble a clean, dry 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charge: Charge the round-bottom flask with dibromomethane (1.0 mol).

-

Reagent Addition: Add triisopropyl phosphite (1.0 mol) to the dropping funnel.

-

Reaction Initiation: Begin heating the dibromomethane to approximately 100-120 °C with vigorous stirring.

-

Controlled Addition: Add the triisopropyl phosphite dropwise from the dropping funnel to the heated dibromomethane over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, continue to heat the reaction mixture under reflux for an additional 2-4 hours to ensure the reaction goes to completion.

-

Byproduct Removal: The isopropyl bromide byproduct can be removed by distillation. As the reaction progresses, the lower-boiling isopropyl bromide (boiling point: 59-60 °C) can be distilled off.[15]

-

Purification: The crude this compound is then purified by vacuum distillation.

Microwave-Assisted Synthesis

A more recent and efficient approach involves microwave-assisted synthesis.[12][13] This method offers several advantages, including significantly reduced reaction times, improved yields, and often solvent-free conditions, aligning with the principles of green chemistry.[13] The reaction is typically performed in a closed vessel under microwave irradiation, which allows for rapid and uniform heating of the reaction mixture.[12]

Characterization and Quality Control

Proper characterization of the final product is crucial to ensure its purity and identity.

Physical Properties

| Property | Value |

| Molecular Formula | C7H16BrO3P[16] |

| Molecular Weight | 259.08 g/mol [16] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 80 °C at 1 mmHg[2] |

| Density | ~1.329 g/cm³[2] |

| Refractive Index | ~1.4495[2] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the isopropyl and bromomethyl protons. The chemical shifts and coupling constants are key identifiers.

-

³¹P NMR: The phosphorus NMR spectrum should exhibit a single peak characteristic of a phosphonate, confirming the formation of the P-C bond. The typical chemical shift for similar phosphonates is around +20 to +30 ppm.[17][18]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety and Handling

This compound and the reagents used in its synthesis require careful handling due to their potential hazards.

-

This compound: This compound is corrosive and can cause severe skin burns and eye damage.[2][19] It is also harmful if swallowed or inhaled.

-

Triisopropyl phosphite: This reagent is a combustible liquid and can cause skin and eye irritation.[20][21]

-

Dibromomethane: This is a suspected carcinogen and is harmful if swallowed or inhaled.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19] All manipulations should be performed in a well-ventilated fume hood.[19]

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of a wide range of phosphonate-containing molecules with therapeutic potential.

-

Antiviral Agents: It is used in the synthesis of acyclic nucleoside phosphonates, such as Cidofovir, which are potent antiviral drugs.[5]

-

Enzyme Inhibitors: The phosphonate moiety can mimic the transition state of phosphate hydrolysis, making these compounds effective inhibitors of enzymes such as proteases and phosphatases.

-

PROTACs: The bromomethyl group serves as a reactive handle for attaching the phosphonate linker to ligands for E3 ubiquitin ligases in the development of Proteolysis Targeting Chimeras (PROTACs).[6]

Conclusion

The synthesis of this compound via the Michaelis-Arbuzov reaction is a robust and well-established method. Understanding the underlying mechanism, optimizing reaction conditions, and adhering to strict safety protocols are paramount for the successful and safe production of this important chemical intermediate. The continued application of this compound in medicinal chemistry and drug discovery underscores its significance in the development of novel therapeutics.

References

- 1. CAS 98432-80-5: this compound [cymitquimica.com]

- 2. This compound | 98432-80-5 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. grokipedia.com [grokipedia.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diisopropyl Methylphosphonate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. This compound | C7H16BrO3P | CID 4366885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. spectrabase.com [spectrabase.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. assets.thermofisher.com [assets.thermofisher.com]

"diisopropyl bromomethylphosphonate CAS number 98432-80-5"

An In-depth Technical Guide to Diisopropyl Bromomethylphosphonate (CAS No. 98432-80-5)

Introduction: Situating a Key Synthetic Building Block

This compound is an organophosphorus compound that serves as a highly versatile and reactive intermediate in modern organic synthesis.[1][2][3] Characterized by a phosphonate functional group and a reactive bromomethyl moiety, this reagent is not an end product in itself but rather a critical building block for constructing more complex molecular architectures. Its utility is primarily harnessed in the pharmaceutical and agrochemical industries, where the introduction of a phosphonate group can impart specific biological activities or modify the properties of a parent molecule.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, analytical characterization, and safe handling protocols, grounded in established chemical principles and field-proven insights.

Core Chemical and Physical Identity

A precise understanding of a reagent's fundamental properties is the bedrock of its effective and safe application in any synthetic campaign. This compound is a colorless to pale yellow liquid under standard conditions.[1] The presence of two isopropyl groups provides a degree of steric hindrance and enhances its solubility in common organic solvents, which is a crucial factor in its reaction kinetics and purification.[1]

Key Identifiers and Properties

The essential physicochemical data for this compound are summarized below. This information is critical for reaction setup, solvent selection, and downstream processing.

| Property | Value | Source(s) |

| CAS Number | 98432-80-5 | [4][5] |

| Molecular Formula | C₇H₁₆BrO₃P | [1][5][6] |

| Molecular Weight | 259.08 g/mol | [4][5][6] |

| IUPAC Name | diisopropyl (bromomethyl)phosphonate | |

| Synonyms | Bis(1-Methylethyl) (Bromomethyl)Phosphonate, Bromomethylphosphonic acid diisopropyl ester | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity (Typical) | 95% - 97% | [6] |

| Canonical SMILES | CC(C)OP(=O)(CBr)OC(C)C | [1][4] |

| InChI Key | JNONGIUWXHOEEN-UHFFFAOYSA-N | [4] |

Synthesis: The Michaelis-Arbuzov Reaction

The primary and most efficient industrial and laboratory-scale synthesis of α-haloalkylphosphonates like this compound is the Michaelis-Arbuzov reaction. This venerable reaction provides a reliable pathway for forming a carbon-phosphorus bond.

Mechanistic Rationale

The reaction proceeds by treating a trialkyl phosphite, in this case, triisopropyl phosphite, with an alkyl halide containing a good leaving group. For the synthesis of the title compound, dibromomethane is a suitable and common choice.

The causality of the reaction pathway can be understood in two key steps:

-

Nucleophilic Attack: The phosphorus atom of triisopropyl phosphite possesses a lone pair of electrons and acts as a nucleophile, attacking one of the electrophilic carbon atoms of dibromomethane. This results in the displacement of a bromide ion and the formation of a phosphonium salt intermediate.

-

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the isopropyl ester groups on the phosphonium intermediate. This step results in the formation of the thermodynamically stable P=O double bond of the phosphonate product and the generation of isopropyl bromide as a byproduct.[7]

A patent describes a similar microwave-accelerated Michaelis-Arbuzov reaction for preparing this compound by reacting dibromomethane with triisopropylphosphite, highlighting the robustness of this synthetic approach.[8]

Visualizing the Synthetic Workflow

The logical flow from starting materials to the final purified product via the Michaelis-Arbuzov reaction is depicted below.

Caption: General workflow for the synthesis of this compound.

Generalized Experimental Protocol

The following protocol is a self-validating system based on the principles of the Michaelis-Arbuzov reaction.[7][9]

-

Reactor Setup: A dry, multi-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, a thermometer, and a nitrogen inlet. The system must be free of moisture, as triisopropyl phosphite is susceptible to hydrolysis.

-

Initial Charge: Dibromomethane (typically in slight excess) is charged into the flask.

-

Reagent Addition: Triisopropyl phosphite is added dropwise to the dibromomethane. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction: After the addition is complete, the mixture is heated to reflux for several hours to ensure the reaction goes to completion. Progress can be monitored by ³¹P NMR, observing the disappearance of the phosphite peak and the appearance of the phosphonate peak.

-

Workup: The reaction mixture is cooled to room temperature. The excess dibromomethane and the isopropyl bromide byproduct are removed under reduced pressure.

-

Purification: The crude residue is purified by vacuum distillation to yield the final this compound as a clear liquid.

Reactivity and Core Applications

The synthetic value of this compound stems from the dual reactivity conferred by the phosphonate group and the C-Br bond. The bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions.[1] More significantly, it is a precursor for generating a stabilized carbanion, making it a key reagent in carbon-carbon bond formation.

The Horner-Wadsworth-Emmons (HWE) Reaction

The most prominent application of this reagent is as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction. The protons on the carbon adjacent to the phosphonate group are acidic and can be removed by a strong, non-nucleophilic base (e.g., sodium hydride, LDA) to generate a phosphonate-stabilized carbanion. This carbanion is a potent nucleophile that reacts with aldehydes and ketones to form alkenes, typically with high E-selectivity. This reaction is a cornerstone of modern organic synthesis due to its reliability and stereochemical control.

Visualizing the HWE Reaction Pathway

The logical relationship from the phosphonate to the final alkene product is illustrated below.

Caption: The Horner-Wadsworth-Emmons reaction pathway using the phosphonate.

Analytical Characterization

Confirming the identity and purity of this compound is essential. A combination of spectroscopic techniques provides a definitive structural fingerprint.

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~3.5-4.0 ppm (d): CH₂Br protons, doublet due to coupling with ³¹P.~4.7-4.9 ppm (m): Isopropyl CH protons.~1.3-1.4 ppm (d): Isopropyl CH₃ protons. | Chemical shifts and coupling patterns confirm the proton environment and connectivity to the phosphorus atom. |

| ¹³C NMR | Signal for CH₂Br carbon showing C-P coupling.Signals for isopropyl CH and CH₃ carbons. | Confirms the carbon skeleton of the molecule. |

| ³¹P NMR | A single resonance in the typical phosphonate region (~15-25 ppm). | Directly observes the phosphorus nucleus, confirming the phosphonate functional group. |

| IR Spectroscopy | ~1250 cm⁻¹ (strong): P=O stretching vibration.~1000 cm⁻¹ (strong): P-O-C stretching vibration.~600-700 cm⁻¹: C-Br stretching vibration. | Identifies key functional groups present in the molecule.[10][11] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ~258/260 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation pattern showing loss of Br, C₃H₇, etc. | Confirms the molecular weight and isotopic distribution of bromine.[10] |

Safety, Handling, and Stability

This compound is a hazardous chemical that requires careful handling to mitigate risks.[12]

Hazard Profile

According to its Safety Data Sheet (SDS), the compound is classified as follows:

-

Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage.[12]

-

Serious Eye Damage/Eye Irritation: Category 1.[12]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[12]

Safe Handling and Storage Protocol

A self-validating safety system must be in place when working with this reagent.

-

Engineering Controls: Always handle in a certified chemical fume hood. Ensure that a safety shower and eyewash station are immediately accessible.[12]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing mist, vapors, or spray. Do not allow the material to come into contact with skin or eyes. Wash hands thoroughly after handling.[12][14]

-

Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials. Keep containers tightly closed and away from incompatible substances.[12][14]

Stability and Incompatibilities

-

Stability: The compound is stable under normal storage conditions.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][14]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and oxides of phosphorus.[12]

References

- 1. CAS 98432-80-5: this compound [cymitquimica.com]

- 2. Cas Landing [thermofisher.com]

- 3. This compound | 98432-80-5 [chemicalbook.com]

- 4. This compound | C7H16BrO3P | CID 4366885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates - Google Patents [patents.google.com]

- 9. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

- 10. Separation and spectral properties of diisopropylphosphate, the major decomposition product of isoflurophate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of Diisopropyl Bromomethylphosphonate

Introduction

Diisopropyl bromomethylphosphonate is a key organophosphorus intermediate widely utilized in organic and medicinal chemistry.[1][2] Its utility primarily stems from the presence of a reactive bromomethyl group, making it a valuable reagent for the synthesis of a diverse range of molecules, including pharmaceuticals and agrochemicals.[2] For researchers, drug development professionals, and synthetic chemists, a thorough understanding of its physical properties is not merely academic; it is fundamental to its safe handling, effective application in reactions, purification, and accurate characterization.

This guide provides an in-depth analysis of the essential physical and chemical properties of this compound. Moving beyond a simple datasheet, we delve into the practical implications of these properties, offering field-proven insights into experimental design and execution. The protocols described herein are presented as self-validating systems, emphasizing the causality behind procedural steps to ensure data integrity and reproducibility.

Molecular Identity and Structure

Accurate identification is the cornerstone of chemical research. This compound is identified by several key descriptors.

-

IUPAC Name : bis(propan-2-yl) (bromomethyl)phosphonate[3]

-

CAS Number : 98432-80-5[4]

-

Molecular Formula : C₇H₁₆BrO₃P[3]

-

SMILES : CC(C)OP(=O)(CBr)OC(C)C[3]

The molecular structure dictates the compound's reactivity and physical behavior. The central phosphorus atom is bonded to an oxygen atom, a bromomethyl group, and two isopropoxy groups. The steric hindrance imparted by the bulky isopropyl groups influences its reactivity and solubility profile.[2]

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties: A Quantitative Overview

The macroscopic properties of a compound are a direct reflection of its molecular structure. For this compound, these properties are critical for its purification, storage, and use as a reagent.

| Property | Value | Significance in a Laboratory Context |

| Appearance | Clear, colorless liquid or viscous liquid | A quick visual check for purity. Any coloration may indicate decomposition or impurities.[3] |

| Boiling Point | 80 °C at 1 mmHg | The high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition.[5] |

| Density | 1.329 g/mL | Essential for accurate mass-to-volume conversions when preparing reaction mixtures.[5] |

| Refractive Index (n²⁰/D) | 1.4485 - 1.4535 | A rapid and non-destructive method for assessing purity and confirming identity.[3][6] |

| Solubility | Insoluble in water | Dictates the choice of appropriate reaction solvents (typically aprotic organic solvents) and extraction procedures.[1][5] |

Experimental Protocols for Property Determination

The trustworthiness of physical data hinges on meticulous experimental technique. The following protocols are designed to be self-validating, incorporating calibration and control measures.

Protocol 1: Determination of Boiling Point under Reduced Pressure

The high boiling point of this compound at atmospheric pressure makes it susceptible to decomposition. Therefore, its boiling point is reliably measured under reduced pressure.

Rationale: Lowering the pressure above a liquid reduces the temperature at which its vapor pressure equals the applied pressure, allowing it to boil at a lower, non-destructive temperature.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small volume (e.g., 5 mL) of the compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 1 mmHg), monitored by a manometer.

-

Heating: Immerse the distillation flask in a heating bath (e.g., silicone oil). Gradually increase the temperature while stirring.

-

Measurement: Record the temperature at which a steady stream of condensate is observed on the thermometer bulb. This temperature, along with the corresponding pressure, is the boiling point.

-

Validation: After measurement, the system should be carefully and slowly returned to atmospheric pressure to prevent bumping and contamination of the product.

Protocol 2: Measurement of Refractive Index

The refractive index is a highly sensitive physical constant that is invaluable for identity confirmation and purity assessment.

Rationale: The refractive index is a ratio of the speed of light in a vacuum to its speed in the substance. It is unique for a pure compound at a specific temperature and wavelength and changes predictably with impurities.

Caption: Workflow for the Determination of Refractive Index.

Handling, Storage, and Safety Considerations

As a reactive organophosphorus compound, this compound requires careful handling to ensure personnel safety and maintain chemical integrity.

-

Safety: The compound is classified as corrosive and can cause severe skin burns and eye damage.[1] All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Eyewash stations and safety showers must be readily accessible.[7]

-

Storage: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] The material is noted to be stable under recommended storage conditions, but should be kept away from oxidizing agents and moisture to prevent degradation.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a valuable synthetic building block whose physical properties are integral to its successful application. Its high boiling point, insolubility in water, and characteristic refractive index are key parameters that guide its purification, handling, and quality control. By employing the robust, self-validating protocols outlined in this guide, researchers can ensure the generation of reliable data, leading to more consistent and reproducible scientific outcomes. A comprehensive understanding and careful application of this knowledge are paramount for any scientist working with this versatile reagent.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. CAS 98432-80-5: this compound [cymitquimica.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | C7H16BrO3P | CID 4366885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 98432-80-5 [chemicalbook.com]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.com [fishersci.com]

"diisopropyl bromomethylphosphonate molecular weight"

An In-Depth Technical Guide to Diisopropyl Bromomethylphosphonate: Properties, Synthesis, and Applications in Prodrug Development

Introduction

This compound is a pivotal, yet often overlooked, reagent in the landscape of modern medicinal chemistry. As an organophosphorus intermediate, its primary utility lies in its capacity as a highly efficient phosphonating agent.[1][2] This role is particularly critical in the synthesis of acyclic nucleoside phosphonates (ANPs), a class of compounds that has revolutionized the treatment of viral diseases, including those caused by HIV, HBV, and cytomegalovirus.[3][4]

This guide, written from the perspective of a Senior Application Scientist, aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on this compound. We will move beyond simple data recitation to explore the causality behind its reactivity, the rationale for its use in specific synthetic protocols, and the critical safety procedures that ensure its effective and safe application in the laboratory. Our focus is on delivering field-proven insights and self-validating protocols that underscore scientific integrity and trustworthiness.

Part 1: Physicochemical Properties and Structural Rationale

The efficacy of this compound as a synthetic tool is a direct consequence of its unique molecular structure. Understanding its fundamental properties is key to manipulating its reactivity for desired chemical transformations.

The molecule consists of a central phosphorus atom bonded to two isopropoxy groups, a bromomethyl group, and a double-bonded oxygen. The isopropoxy groups are sterically bulky, which influences the reagent's solubility and reactivity. More importantly, they serve as protecting groups for the phosphonic acid moiety, which can be cleaved under specific conditions in later synthetic steps to reveal the biologically active phosphonate. The key to its function, however, is the P-CH₂-Br linkage. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by hydroxyl groups, a feature expertly exploited in prodrug synthesis.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 259.08 g/mol | [5] |

| Molecular Formula | C₇H₁₆BrO₃P | [5] |

| CAS Number | 98432-80-5 | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.329 g/mL | [2] |

| Boiling Point | 80 °C @ 1 mmHg | [2] |

| IUPAC Name | diisopropyl (bromomethyl)phosphonate | [5] |

Part 2: Synthesis of this compound

The most common and efficient method for preparing dialkyl halomethylphosphonates is a variation of the Michaelis-Arbusov reaction. This reaction provides a direct and high-yielding pathway to form a stable carbon-phosphorus bond. In the case of this compound, the synthesis typically involves the reaction of triisopropyl phosphite with dibromomethane.[6]

The causality behind this choice of reactants is clear: triisopropyl phosphite is a trivalent phosphorus compound that acts as the nucleophile, while dibromomethane provides the electrophilic carbon center and the requisite bromine atom in the final product. The reaction is often thermally initiated and proceeds via a phosphonium salt intermediate, which then rearranges to the thermodynamically more stable pentavalent phosphonate product.

Workflow for Synthesis

References

- 1. CAS 98432-80-5: this compound [cymitquimica.com]

- 2. This compound | 98432-80-5 [chemicalbook.com]

- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H16BrO3P | CID 4366885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of Diisopropyl Bromomethylphosphonate with Nucleophiles

Foreword: Unlocking Synthetic Versatility

Diisopropyl bromomethylphosphonate is a cornerstone reagent in modern medicinal chemistry and drug development. Its unique structure, featuring a reactive C-Br bond alpha to a phosphonate moiety, renders it a potent electrophile for the introduction of the diisopropylphosphonomethyl group onto a diverse array of molecular scaffolds. This guide provides an in-depth exploration of the reactivity of this compound with a wide range of nucleophiles, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not merely recipes but self-validating systems for achieving desired chemical transformations.

Core Principles of Reactivity

This compound's reactivity is primarily governed by the electrophilic nature of the carbon atom bonded to the bromine. This carbon is susceptible to nucleophilic attack, proceeding predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. The adjacent diisopropyl phosphonate group plays a crucial role in activating the C-Br bond towards substitution.

The general reaction scheme can be depicted as follows:

Caption: General Sɴ2 reaction of this compound.

Key factors influencing the rate and outcome of these reactions include:

-

Nucleophilicity: Stronger nucleophiles will react more readily.

-

Steric Hindrance: Both the nucleophile and the electrophile's steric bulk can affect the reaction rate.

-

Solvent: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

-

Temperature: Higher temperatures typically increase the reaction rate, but can also lead to side reactions.

-

Leaving Group: Bromine is an excellent leaving group, facilitating the substitution reaction.

Reactions with Oxygen Nucleophiles

The phosphonomethylation of hydroxyl groups is a critical transformation in the synthesis of many biologically active compounds, particularly acyclic nucleoside phosphonates.[1]

Reaction with Phenoxides

Phenoxides, being potent oxygen nucleophiles, readily displace the bromide from this compound to form aryl methylphosphonate ethers.

Reaction Scheme:

Caption: Reaction with sodium phenoxide.

Experimental Protocol: Synthesis of Diisopropyl (Phenoxymethyl)phosphonate

-

Materials:

-

This compound

-

Sodium phenoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of sodium phenoxide (1.2 equivalents) in anhydrous DMF, add this compound (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diisopropyl (phenoxymethyl)phosphonate.

-

Causality: The use of an anhydrous polar aprotic solvent like DMF is crucial. DMF effectively solvates the sodium cation, leaving the phenoxide anion more "naked" and thus more nucleophilic. The aqueous workup serves to remove the DMF and any unreacted sodium phenoxide.

Reactions with Nitrogen Nucleophiles

The introduction of a phosphonomethyl group onto a nitrogen atom is a key step in the synthesis of many antiviral and anticancer agents.[1]

Reaction with Primary and Secondary Amines

Primary and secondary amines are excellent nucleophiles for the displacement of the bromide in this compound. A non-nucleophilic base is often added to neutralize the hydrobromic acid (HBr) generated during the reaction.

Reaction Scheme:

Caption: Reaction with a secondary amine (piperidine).

Experimental Protocol: Synthesis of Diisopropyl (Piperidin-1-ylmethyl)phosphonate

-

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add piperidine (1.2 equivalents).

-

Add this compound (1.0 equivalent) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel.

-

Causality: Potassium carbonate acts as a base to scavenge the HBr produced, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Gabriel Synthesis of Aminomethylphosphonates

For the synthesis of primary aminomethylphosphonates, the Gabriel synthesis provides a robust method, avoiding over-alkylation.

Experimental Protocol: Synthesis of Diisopropyl Phthalimidomethylphosphonate

-

Materials:

-

This compound

-

Potassium phthalimide

-

Anhydrous DMF

-

-

Procedure:

-

To a solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add this compound (1.0 equivalent).

-

Heat the mixture to 80-100 °C and stir for 4-8 hours.

-

Cool the reaction mixture and pour it into ice-water with stirring.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain diisopropyl phthalimidomethylphosphonate.

-

The phthalimide group can then be removed by treatment with hydrazine hydrate in ethanol to yield the free amine.[2][3][4]

-

Reaction with Azide Ion

The reaction with sodium azide provides a convenient route to azidomethylphosphonates, which are versatile intermediates for the synthesis of amines and other nitrogen-containing compounds.

Experimental Protocol: Synthesis of Diisopropyl Azidomethylphosphonate

-

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous DMF

-

-

Procedure:

-

To a solution of sodium azide (1.5 equivalents) in anhydrous DMF, add this compound (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. Safety Note: Sodium azide is highly toxic. Handle with appropriate safety precautions. Organic azides can be explosive and should be handled with care.[5]

-

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiolates, are highly effective for the formation of C-S bonds with this compound.

Reaction with Thiophenolates

Reaction Scheme:

Caption: Reaction with sodium thiophenoxide.

Experimental Protocol: Synthesis of Diisopropyl (Phenylthiomethyl)phosphonate

-

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of thiophenol (1.2 equivalents) in THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in THF dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Causality: Sodium hydride is a strong base that deprotonates thiophenol to generate the more nucleophilic thiophenoxide anion in situ. Anhydrous conditions are essential as sodium hydride reacts violently with water.

Reactions with Carbon Nucleophiles

The formation of a C-C bond by reacting this compound with a carbanion is a powerful method for constructing more complex phosphonate derivatives.

Reaction with Malonic Esters

The anion of diethyl malonate is a classic soft carbon nucleophile that can be effectively alkylated with this compound.

Reaction Scheme:

Caption: Reaction with the enolate of diethyl malonate.

Experimental Protocol: Synthesis of Diethyl 2-((diisopropoxyphosphoryl)methyl)malonate

-

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

-

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add this compound (1.0 equivalent) to the solution and heat the mixture to reflux for 8-16 hours.

-

Cool the reaction mixture, neutralize with dilute acetic acid, and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by vacuum distillation or column chromatography.

-

Causality: Sodium ethoxide serves as the base to deprotonate the acidic α-proton of diethyl malonate, generating the nucleophilic enolate. Anhydrous ethanol is used as the solvent as it is the conjugate acid of the base, preventing transesterification.

Summary of Reactivity and Applications

The following table summarizes the reactivity of this compound with various classes of nucleophiles and highlights key applications of the resulting products.

| Nucleophile Class | Example Nucleophile | Product Type | Typical Reaction Conditions | Key Applications |

| Oxygen | Phenoxides, Alcohols | Phosphonate Ethers | Base (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF, THF) | Synthesis of acyclic nucleoside phosphonates, enzyme inhibitors.[1] |

| Nitrogen | Primary/Secondary Amines, Azide, Phthalimide | Phosphonate Amines | Base (e.g., K₂CO₃) for amines, Polar aprotic solvent (e.g., MeCN, DMF) | Antiviral agents, anticancer agents, synthetic intermediates.[1] |

| Sulfur | Thiolates | Phosphonate Thioethers | Base (e.g., NaH), Anhydrous THF | Enzyme inhibitors, materials science. |

| Carbon | Malonic Esters, Cyanide | Functionalized Alkylphosphonates | Strong base (e.g., NaOEt, NaH), Anhydrous solvent | Synthesis of complex phosphonate analogs, Horner-Wadsworth-Emmons reagents. |

Conclusion: A Versatile Tool for Innovation

This compound has established itself as an indispensable reagent for the facile introduction of the phosphonomethyl moiety. Its predictable reactivity with a broad spectrum of nucleophiles, coupled with the stability of the resulting phosphonate products, provides a powerful platform for the design and synthesis of novel molecules with diverse applications in medicine and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to confidently and effectively utilize this versatile building block in their synthetic strategies.

References

Diisopropyl Bromomethylphosphonate: A Guide to Chemical Stability, Storage, and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Reagent Integrity in Synthesis

Diisopropyl bromomethylphosphonate is a cornerstone reagent for introducing the phosphonomethyl moiety in organic synthesis. Its bifunctional nature, featuring a highly reactive bromomethyl group for nucleophilic substitution and diisopropyl phosphonate esters, makes it invaluable in the development of novel therapeutics, including linkers for Proteolysis Targeting Chimeras (PROTACs).[1] However, the very reactivity that makes this compound a powerful synthetic tool also renders it susceptible to degradation. The integrity of this reagent is not a matter of trivial inconvenience; it is foundational to experimental reproducibility, yield optimization, and the ultimate success of complex synthetic campaigns. This guide provides a framework for understanding, controlling, and verifying the stability of this compound, moving beyond generic storage advice to offer a system rooted in chemical principles.

The Chemical Persona: Reactivity and Inherent Instabilities

To control a reagent, one must first understand its chemical nature. The stability of this compound is dictated by the interplay of its synthesis route and the functional groups within its structure.

Synthetic Legacy: The Michaelis-Arbuzov Reaction

This phosphonate is most commonly synthesized via the Michaelis-Arbuzov reaction, where triisopropyl phosphite attacks an electrophilic source of a bromomethyl group, such as dibromomethane.[2][3] This classic C-P bond-forming reaction is robust but can introduce specific impurities that influence stability.[4][5] Potential contaminants include unreacted triisopropyl phosphite or tri-isopropyl phosphate, the latter identified as a major impurity in the related compound DIMP.[6] The presence of these phosphorus-containing side products can complicate downstream reactions and purity assessments.

Dueling Functional Groups: The Sites of Reactivity

The molecule possesses two primary sites of chemical activity, each with distinct implications for its intended use and unintended degradation.

-

Primary Site (Electrophilic): The bromomethyl group (-CH₂Br) is the intended site of reactivity. The carbon atom is highly electrophilic, making it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols).[1][7][8] This is the reaction pathway leveraged in planned synthetic transformations.

-

Secondary Site (Hydrolytic): The diisopropyl ester groups are susceptible to hydrolysis.[9] This pathway represents the most common route of degradation under typical storage conditions, particularly in the presence of moisture.

Caption: Duality of Reactivity in this compound.

Pathways to Degradation: A Mechanistic Perspective

Understanding the "how" and "why" of degradation is critical to designing effective mitigation strategies. For this compound, two primary mechanisms threaten its purity over time.

Hydrolysis: The Insidious Effect of Moisture

The most prevalent degradation pathway is the hydrolysis of the phosphonate ester linkages. This reaction can be catalyzed by trace amounts of acid or base and proceeds in a stepwise fashion, first yielding the monoester and ultimately the free bromomethylphosphonic acid.

Mechanism: Nucleophilic attack by a water molecule on the electrophilic phosphorus center, followed by the departure of isopropanol.

This process converts the desired non-polar, organic-soluble reagent into highly polar, potentially insoluble phosphonic acids, which can poison catalysts and complicate workups. Given that water is ubiquitous, this is the primary stability challenge to overcome.[9]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of diastereomerically enriched 2-bromoesters and their reaction with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]

- 9. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Michaelis-Arbuzov Reaction for Phosphonate Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Carbon-Phosphorus Bond

In the landscape of medicinal chemistry and drug development, the phosphonate moiety (R-PO(OR')₂) stands out as a uniquely powerful functional group. Phosphonates are renowned as stable isosteres of natural phosphates, bioisosteres of carboxylates, and effective mimics of the transition states in enzymatic hydrolysis of amides and esters.[1][2][3] This versatility has led to their incorporation into a wide array of bioactive molecules, including critical antiviral agents like Tenofovir and Cidofovir, and bisphosphonates used in treating osteoporosis.[1][2][3][4] The cornerstone of phosphonate synthesis, the formation of the robust carbon-phosphorus (C-P) bond, is most classically and reliably achieved through the Michaelis-Arbuzov reaction.

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction has remained an indispensable tool for over a century.[5][6][7] This guide offers an in-depth exploration of the reaction's core principles, practical execution, inherent limitations, and modern adaptations, providing the field-proven insights necessary for its successful application in a research and development setting.

The Core Mechanism: A Tale of Two SN2 Reactions

The classical Michaelis-Arbuzov reaction is a thermal rearrangement that converts a trivalent phosphorus ester into a pentavalent phosphorus species.[5][6] The transformation is fundamentally a sequence of two successive SN2 reactions, a mechanistic understanding of which is critical for predicting reactivity and troubleshooting experiments.

The process initiates with the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of a trialkyl phosphite onto the electrophilic carbon of an alkyl halide.[6][8][9] This first SN2 displacement generates a highly reactive quasi-phosphonium salt intermediate.[5][9][10] In the second step, the halide ion displaced in the initial attack acts as the nucleophile for a second SN2 reaction. It attacks one of the electropositive carbons of the alkoxy groups on the phosphonium intermediate, leading to dealkylation .[5][10] This step forms the thermodynamically stable phosphoryl (P=O) bond of the final dialkyl alkylphosphonate product and releases a volatile alkyl halide as a byproduct.[7]

The continuous removal of this volatile byproduct (e.g., bromoethane or chloroethane) is a key practical consideration, as it helps to drive the reaction equilibrium towards the final product.[5][10]

Caption: The sequential two-step SN2 mechanism of the Michaelis-Arbuzov reaction.

Substrate Scope and Reaction Parameters: A Predictive Framework

The success and efficiency of the Michaelis-Arbuzov reaction are highly dependent on the nature of both the phosphorus nucleophile and the alkyl halide electrophile.

The Phosphorus Reactant

The reaction is general for several classes of trivalent phosphorus esters, with reactivity increasing with the nucleophilicity of the phosphorus atom.

-

Phosphites (P(OR)₃): The most common reactants, yielding phosphonates. They are the least reactive class and typically require heating (120-160 °C) for the reaction to proceed efficiently.[5] Electron-donating alkyl groups on the phosphite accelerate the reaction, while electron-withdrawing groups slow it down.[5][6]

-

Phosphonites (RP(OR')₂): More reactive than phosphites, they produce phosphinates. Heating is still required, but side reactions like pyrolysis can be an issue.[5]

-

Phosphinites (R₂P(OR')): The most reactive class, yielding phosphine oxides.[5]

A notable limitation arises with triaryl phosphites. When all three ester groups are aryl, the intermediate phosphonium salt is often stable enough to be isolated, and the dealkylation step does not proceed under normal thermal conditions.[5][6]

The Alkyl Halide Electrophile

The structure of the alkyl halide is a critical determinant of reactivity and potential side reactions.

-

Halide Reactivity: The reaction rate follows the expected trend for SN2 reactions: R-I > R-Br > R-Cl .[6]

-

Alkyl Group Structure:

-

Primary alkyl halides and benzyl halides react readily and give good yields.[6][11]

-

Secondary alkyl halides are much less reactive and often lead to elimination (E2) side reactions, producing alkenes as significant byproducts.[5]

-

Tertiary alkyl halides, aryl halides, and vinyl halides are generally unreactive under classical Michaelis-Arbuzov conditions due to steric hindrance and the inability to undergo backside SN2 attack.[5][6]

-

Allyl and propargyl halides are reactive but can sometimes proceed through an SN2' mechanism.[5]

-

| Substrate Class | Phosphorus Reactant | Alkyl Halide | General Reactivity & Key Considerations |

| Phosphites | P(OAlkyl)₃ | Primary, Benzyl | Good to excellent yields, requires high temperatures (120-160 °C). |

| P(OAlkyl)₃ | Secondary | Poor reactivity, significant alkene elimination byproducts. | |

| P(OAlkyl)₃ | Tertiary, Aryl, Vinyl | Generally unreactive under thermal conditions. | |

| P(OAryl)₃ | Any | Forms a stable phosphonium salt; dealkylation fails. | |

| Phosphonites | R-P(OAlkyl)₂ | Primary, Benzyl | More reactive than phosphites, risk of thermal decomposition. |

| Phosphinites | R₂-P(OAlkyl) | Primary, Benzyl | Most reactive class, yields phosphine oxides. |

Field-Proven Experimental Protocol: Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate

This protocol provides a generalized, self-validating methodology for a typical Michaelis-Arbuzov reaction.[11] Optimization for specific substrates and scales is encouraged.

Materials & Setup

-

Reactants: 2,6-dichlorobenzyl halide (chloride or bromide, 1.0 eq.), Triethyl phosphite (1.5–2.0 eq.).

-

Apparatus: A dry, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel or septum. The entire apparatus must be maintained under a dry, inert atmosphere (Nitrogen or Argon).

Caption: A standardized workflow for the Michaelis-Arbuzov synthesis of a phosphonate.

Step-by-Step Methodology

-

Reaction Setup: Charge the dry round-bottom flask with the 2,6-dichlorobenzyl halide (1.0 equivalent). The system should be thoroughly flushed with an inert gas.[11]

-

Reagent Addition: Add an excess of triethyl phosphite (1.5 to 2.0 equivalents) to the flask. The excess phosphite helps drive the reaction to completion and can often serve as the solvent. For solid halides, an anhydrous, high-boiling solvent like toluene may be used.[11]

-

Reaction Conditions: Heat the mixture to reflux (typically 120-160 °C) with vigorous stirring. Maintain the inert atmosphere throughout the heating period.[11]

-

Monitoring: The reaction's progress can be followed by thin-layer chromatography (TLC) or by observing the cessation of the evolution of the alkyl halide byproduct (e.g., ethyl chloride). The reaction typically takes several hours.[11]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and any solvent under reduced pressure using a rotary evaporator.[11]

-

Purification: The crude product is a liquid that can be purified by vacuum distillation. Alternatively, for less volatile or thermally sensitive products, purification by column chromatography on silica gel is effective.[11]

Challenges and Competing Reaction Pathways

While robust, the reaction is not without potential pitfalls. Awareness of these competing pathways is crucial for optimizing yield and purity.

-

Di-phosphonylation: When using substrates with multiple halide sites, such as α,ω-dibromoalkanes, the most significant side reaction is the further reaction of the desired mono-phosphonate product with another molecule of triethyl phosphite. This yields a di-phosphonate byproduct that can be difficult to separate.

-

Causality & Mitigation: This occurs when the mono-phosphonate product successfully competes with the starting dihalide for the phosphite nucleophile. To mitigate this, a large excess of the α,ω-dihaloalkane is typically used to statistically favor the initial reaction.[10]

-

-

The Perkow Reaction: When the substrate is an α-haloketone, a competing pathway known as the Perkow reaction can dominate. Here, the phosphite attacks the carbonyl carbon, ultimately leading to an enol phosphate rather than the expected ketophosphonate.[12]

-

Elimination Reactions: As previously mentioned, secondary alkyl halides are prone to E2 elimination, yielding alkenes. This is favored by the high temperatures often required for the reaction, which can allow the phosphite or the displaced halide to act as a base.[5]

Caption: Competing pathways in the synthesis of ω-bromoalkylphosphonates.

Modern Variations: Expanding the Reaction's Horizon

To overcome the limitations of the classical thermal reaction (high temperatures, limited substrate scope), several powerful variations have been developed.[13][14]

| Variation | Key Advantage | Mechanism/Catalyst | Expanded Scope |

| Lewis Acid-Mediated | Milder reaction conditions (often room temp).[8] | Catalysts like ZnI₂, ZnBr₂, LaCl₃·7H₂O activate the alkyl halide.[7][15] | Allows use of more sensitive substrates.[16] |

| Photochemical / Radical | Operates at room temperature; broader scope.[17] | Photoredox catalysts generate alkyl radicals that react with the phosphite.[9][18] | Enables reaction of secondary, tertiary, and some aryl halides.[17][19] |

| Microwave/Ultrasound | Drastically reduced reaction times and increased efficiency.[7] | Energy input accelerates the thermal reaction.[13][18] | High-throughput synthesis applications. |

| Alcohol-Based Reaction | More environmentally benign (avoids alkyl halides).[20] | Uses alcohols as precursors, often with a catalyst like n-Bu₄NI. | Green chemistry approach to C-P bond formation.[20] |

These modern methods, particularly the radical-based approaches, have transformed the synthesis of complex phosphonates, enabling late-stage functionalization of drug molecules that would be incompatible with classical high-temperature conditions.[17][19]

Conclusion: A Foundational Reaction for Modern Discovery

The Michaelis-Arbuzov reaction is far more than a historical curiosity; it is a living, evolving tool that remains central to the synthesis of organophosphorus compounds. Its reliability in forming the C-P bond has cemented its role in the development of pharmaceuticals that impact millions of lives. By understanding its core mechanism, recognizing its limitations, and embracing modern catalytic variations, researchers can wield this powerful reaction with precision, paving the way for the next generation of phosphonate-based therapeutics and advanced materials.[10]

References

- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chinesechemsoc.org [chinesechemsoc.org]

- 18. mdpi.com [mdpi.com]

- 19. chinesechemsoc.org [chinesechemsoc.org]

- 20. Alcohol-based Michaelis–Arbuzov reaction: an efficient and environmentally-benign method for C–P(O) bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Horner-Wadsworth-Emmons Reaction: A Comprehensive Technical Guide to Stereoselective Olefin Synthesis

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, providing a robust and highly reliable method for the stereoselective formation of carbon-carbon double bonds. This guide offers an in-depth exploration of the HWE reaction, moving beyond a mere procedural outline to delve into the mechanistic underpinnings, stereochemical control, and practical applications that are critical for researchers, scientists, and professionals in drug development. We will examine the causality behind experimental choices, from the generation of the nucleophilic phosphonate carbanion to the factors governing the predictable formation of (E)- and (Z)-alkenes. Detailed protocols, troubleshooting insights, and a comparative analysis with related transformations are provided to equip the reader with the expertise required to effectively harness this powerful olefination tool in the synthesis of complex molecular architectures.

Introduction: The Ascendancy of a Modern Olefination

First reported by Leopold Horner in 1958 and later refined by William S. Wadsworth and William D. Emmons, the Horner-Wadsworth-Emmons (HWE) reaction is the olefination of an aldehyde or ketone with a stabilized phosphonate carbanion.[1][2] It has become a preferred alternative to the classical Wittig reaction for several compelling reasons. The primary advantages of the HWE reaction include the enhanced nucleophilicity of the phosphonate carbanion, which allows for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[3][4][5] Critically, the reaction yields a water-soluble dialkylphosphate salt as a byproduct, which is easily removed through a simple aqueous extraction, greatly simplifying product purification compared to the often-troublesome removal of triphenylphosphine oxide in Wittig reactions.[1][4][6][7]

This reaction is a pillar in the construction of complex molecules, including a vast array of natural products and pharmacologically active compounds, due to its operational simplicity, broad functional group tolerance, and, most importantly, its high degree of stereocontrol.[2][8][9][10]

The Core Mechanism: A Stepwise Journey to the Alkene

The efficacy and predictability of the HWE reaction are rooted in its well-defined mechanism. The process can be dissected into four critical stages, each influencing the final outcome. An electron-withdrawing group (EWG) alpha to the phosphonate is essential for stabilizing the carbanion intermediate and facilitating the final elimination step.[1][11]

-

Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, n-BuLi), generating a highly nucleophilic, resonance-stabilized phosphonate carbanion.[1][12]

-

Nucleophilic Addition: This carbanion then executes a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone.[1][8] This addition, which is typically the rate-limiting step, forms a tetrahedral betaine-like intermediate.[1][8]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to yield a four-membered ring intermediate known as an oxaphosphetane.[8][13]

-

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a stable, water-soluble dialkylphosphate salt.[1][3]

The following diagram illustrates the mechanistic pathway of the Horner-Wadsworth-Emmons reaction.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Mastering Stereoselectivity: The E/Z Dichotomy

A defining feature of the HWE reaction is its inherent stereoselectivity, which can be expertly manipulated to favor either the (E)- or (Z)-alkene.

The Thermodynamic Preference for (E)-Alkenes

The standard HWE reaction predominantly yields the thermodynamically more stable (E)-alkene.[1][3][7] This selectivity arises because the initial nucleophilic addition step is often reversible.[14] This reversibility allows for an equilibrium to be established between the diastereomeric intermediates (syn and anti). The anti intermediate, which experiences less steric hindrance, is thermodynamically favored. A subsequent syn-elimination from this anti-oxaphosphetane intermediate leads directly to the (E)-alkene product.[14]

The Still-Gennari Modification: A Gateway to (Z)-Alkenes

For the synthesis of the often more sterically demanding (Z)-alkene, the Still-Gennari modification provides a powerful and reliable solution.[1][3][14] This protocol achieves high (Z)-selectivity by shifting the reaction from thermodynamic to kinetic control.[14][15] The key innovations are:

-

Electron-Withdrawing Phosphonates: The use of phosphonates with highly electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates.[1][15]

-

Strongly Dissociating Conditions: Employing a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[1][14][15]

The electron-withdrawing groups accelerate the rate of elimination from the oxaphosphetane intermediate.[3] Under these kinetically controlled conditions, the faster-forming syn intermediate rapidly eliminates to produce the (Z)-alkene before it can equilibrate to the more stable anti form.[15]

Data Presentation: E vs. Z Selectivity Conditions

| Feature | Standard HWE Reaction | Still-Gennari Modification |

| Primary Product | (E)-Alkenes | (Z)-Alkenes |

| Stereocontrol | Thermodynamic | Kinetic |

| Phosphonate Reagent | Typically dialkyl phosphonoacetates (e.g., diethyl, dimethyl) | Bis(2,2,2-trifluoroethyl)phosphonoacetates or similar EWG-phosphonates |

| Typical Base/Conditions | NaH, LiCl/DBU, Et₃N in THF or DME at 0 °C to RT[3][6] | KHMDS, 18-crown-6 in THF at -78 °C[1][15] |

| Mechanistic Rationale | Reversible addition allows equilibration to the more stable anti-intermediate, leading to the (E)-product.[14] | Irreversible, rapid elimination from the kinetically favored syn-intermediate yields the (Z)-product.[15] |

Experimental Protocols

A self-validating protocol is essential for reproducible results. The following sections provide detailed, step-by-step methodologies for both a standard HWE reaction and the Still-Gennari modification.

Standard Protocol for (E)-Alkene Synthesis

This procedure details a general method for the synthesis of an (E)-α,β-unsaturated ester.

Materials:

-

Phosphonate ester (e.g., triethyl phosphonoacetate) (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Preparation of the Carbanion:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add NaH (1.1 equiv).

-

Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, decanting the hexanes carefully via cannula.

-

Suspend the washed NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of the phosphonate ester (1.0 equiv) in anhydrous THF dropwise via syringe over 15-20 minutes.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas has ceased, indicating complete formation of the phosphonate carbanion.

-

-

Reaction with Aldehyde:

-

Cool the resulting pale-yellow solution back to 0 °C.

-

Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-alkene.[8]

-

Still-Gennari Protocol for (Z)-Alkene Synthesis

This procedure outlines the synthesis of a (Z)-α,β-unsaturated ester.

Materials:

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene) (1.1 equiv)

-

18-Crown-6 (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

Procedure:

-

Preparation of the Reaction Medium:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 18-crown-6 (1.2 equiv) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Generation of the Carbanion and Reaction:

-

Slowly add KHMDS solution (1.1 equiv) to the cooled THF/crown ether mixture and stir for 20 minutes.

-

Add a solution of the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equiv) in anhydrous THF dropwise. Stir for 30-60 minutes at -78 °C.

-

Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

-

-

Workup and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.[3][14]

-

Experimental Workflow Visualization

Caption: A typical experimental workflow for a standard HWE reaction.

Applications in Drug Development and Complex Synthesis

The HWE reaction is a workhorse in the synthesis of biologically active molecules and natural products.[9][10][16] Its reliability and stereocontrol are frequently leveraged for the construction of key structural motifs.

-

Natural Product Synthesis: The HWE reaction has been instrumental in the total synthesis of numerous polyketide natural products, where the stereocontrolled formation of double bonds is paramount.[9] It is also widely used for macrocyclizations.[3][10]

-

Medicinal Chemistry: In drug development, the HWE reaction is used to synthesize scaffolds like pyrrolidinones, which are present in many bioactive compounds.[17] Furthermore, its ability to create fluorinated olefins makes it an invaluable tool for synthesizing peptide bioisosteres, which can lead to potent enzyme inhibitors.[18]

-

Anti-Cancer Agents: Recent research has highlighted the use of highly (E)-selective HWE reactions to synthesize hynapene analogues, a class of compounds with promising anti-cancer properties.[19]

Conclusion: An Indispensable Tool for Modern Synthesis

The Horner-Wadsworth-Emmons reaction offers a powerful combination of reliability, versatility, and stereocontrol, cementing its status as an indispensable method for alkene synthesis. Its significant advantages over the Wittig reaction, particularly the ease of purification and broader substrate scope, make it a first-choice strategy in many synthetic campaigns.[4] The ability to predictably generate (E)-alkenes under standard conditions or pivot to (Z)-alkenes through the elegant Still-Gennari modification provides chemists with remarkable control over molecular geometry. For professionals in drug discovery and complex molecule synthesis, a thorough understanding of the HWE reaction's mechanism and its practical nuances is not just beneficial—it is essential for innovation and success.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]